molecular formula C11H18N2O4 B350047 1-[2-(Morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 304859-18-5

1-[2-(Morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B350047
CAS No.: 304859-18-5
M. Wt: 242.27g/mol
InChI Key: MICQDDOGLMOEIY-UHFFFAOYSA-N
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Description

1-[2-(Morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It is recognized as a key intermediate in the synthesis of novel, high-affinity GABA uptake inhibitors. This compound serves as the core scaffold for the development of potent and selective ligands for the betaine/GABA transporter 1 (BGT1), a target implicated in the modulation of synaptic GABA levels (source) . Researchers utilize this pyrrolidone carboxylic acid derivative to probe the mechanisms of GABAergic neurotransmission and to create new chemical tools for studying neurological disorders such as epilepsy, anxiety, and neuropathic pain (source) . Its structure, featuring a morpholinoethyl chain linked to a 5-oxopyrrolidine-3-carboxylic acid core, is designed for optimal interaction with the binding sites of mammalian GABA transporters (GATs). This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-morpholin-4-ylethyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c14-10-7-9(11(15)16)8-13(10)2-1-12-3-5-17-6-4-12/h9H,1-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICQDDOGLMOEIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501181214
Record name 1-[2-(4-Morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501181214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304859-18-5
Record name 1-[2-(4-Morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=304859-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(4-Morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501181214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of morpholine with ethyl 5-oxopyrrolidine-3-carboxylate under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the type of reaction. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the formation of new alkylated derivatives .

Scientific Research Applications

1-[2-(Morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
1-[2-(Morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid (Target) 304859-18-5 C₁₁H₁₈N₂O₄ 242.27 Morpholin-4-yl-ethyl High polarity due to morpholine; potential solubility in aqueous media
1-[2-(1H-Indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid 295344-74-0 C₁₅H₁₆N₂O₃ 272.30 Indol-3-yl-ethyl Increased aromaticity; potential π-π interactions in binding
1-[2-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid 842971-84-0 C₁₃H₁₄FNO₃ 263.26 4-Fluorophenyl-ethyl Enhanced lipophilicity; fluorine may improve metabolic stability
1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid 96449-89-7 C₁₃H₁₅NO₄ 249.26 4-Methoxybenzyl Bulky aromatic substituent; possible steric hindrance
1-(3-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid CID 2986484 C₁₂H₁₂FNO₃ 249.23 3-Fluoro-4-methylphenyl Combined lipophilic and electron-withdrawing effects
Key Observations:
  • Morpholine vs. Aromatic Substituents : The morpholine group in the target compound imparts higher polarity compared to aromatic substituents (e.g., indole, fluorophenyl), which are more lipophilic. This difference may influence pharmacokinetic properties such as absorption and blood-brain barrier penetration.
  • Steric Considerations : Bulky substituents like the 4-methoxybenzyl group may hinder interactions with biological targets compared to the compact morpholine-ethyl chain in the target compound.

Biological Activity

1-[2-(Morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid (CAS No. 304859-18-5) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides an in-depth review of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C11H18N2O4
  • Molecular Weight : 242.27 g/mol
  • IUPAC Name : 1-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxylic acid

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of pyrrolidine rings and the introduction of morpholine groups. Specific methodologies may vary, but they often utilize standard organic synthesis techniques such as condensation reactions and cyclization.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties , particularly against multidrug-resistant Gram-positive bacteria. For instance, derivatives of similar structures have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Clostridioides difficile.

The following table summarizes the antimicrobial activity observed in various studies:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)Reference
1-[2-(Morpholin-4-yl)ethyl]-...Staphylococcus aureusMIC 16 µg/mL
1-(2-Hydroxyphenyl)-5-oxopyrrolidine...Enterococcus faecalisMIC 32 µg/mL
Hydrazone derivativeCandida aurisMIC 16 µg/mL

These findings indicate that the compound may serve as a promising scaffold for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown potential anticancer activity . In vitro studies using A549 human lung cancer cell lines demonstrated significant cytotoxic effects, suggesting that modifications to the core structure could enhance efficacy against various cancer types.

The following table outlines the cytotoxicity results from recent investigations:

CompoundCell LineIC50 (µM)Reference
1-[2-(Morpholin-4-yl)ethyl]-...A549 (lung cancer)IC50 12 µM
Hydrazone derivativeMCF7 (breast cancer)IC50 15 µM

These results highlight the compound's potential as an anticancer agent, warranting further exploration.

The exact mechanism of action for this compound remains to be fully elucidated. However, preliminary research suggests that it may disrupt bacterial cell wall synthesis or interfere with critical cellular processes in cancer cells, leading to apoptosis.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Antimicrobial Efficacy : A study explored various derivatives' effectiveness against resistant strains of S. aureus, demonstrating that certain modifications significantly enhanced antimicrobial potency.
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on different cancer cell lines, finding that specific structural changes increased selectivity and reduced toxicity to normal cells.

Q & A

Q. Q1. What are the common synthetic routes for 1-[2-(Morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid, and what intermediates are critical?

Methodological Answer: The synthesis typically involves cyclization of precursors such as itaconic acid derivatives with amines. For example:

  • Intermediate formation : Reacting morpholine-containing amines (e.g., 2-(morpholin-4-yl)ethylamine) with activated carbonyl intermediates (e.g., succinic anhydride derivatives) under reflux in solvents like p-xylene or 1,4-dioxane .
  • Key step : Cyclization via nucleophilic attack, followed by ester hydrolysis to yield the carboxylic acid moiety. Reaction conditions (temperature, solvent, stoichiometry) significantly impact yield and purity .
  • Validation : Intermediate purity is confirmed via TLC and NMR before proceeding to cyclization .

Characterization Methods

Q. Q2. Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are critical for verifying the morpholinyl ethyl substituent and pyrrolidone ring structure. For example, the methylene protons adjacent to the morpholine nitrogen appear as distinct triplets in 1^1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing regioisomers .
  • X-ray Crystallography : Used for absolute stereochemical confirmation in structurally related analogs .

Advanced Synthesis Optimization

Q. Q3. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification. Non-polar solvents (e.g., toluene) reduce side reactions but lower yields .
  • Catalysis : Palladium or copper catalysts accelerate cyclization in heterocyclic analogs but require rigorous metal removal protocols .
  • Temperature control : Gradual heating (e.g., reflux at 110–130°C) minimizes decomposition, as observed in morpholine-incorporated derivatives .

Bioactivity Testing

Q. Q4. How should researchers design experiments to evaluate anticancer activity for derivatives of this compound?

Methodological Answer:

  • Cell line selection : Use panels of cancer cell lines (e.g., MCF-7, HeLa) with varying receptor expression profiles to assess selectivity .
  • Assay design : Employ ATP-based viability assays (e.g., CellTiter-Glo®) at 48–72 hr exposure. Include positive controls (e.g., doxorubicin) and validate results via flow cytometry for apoptosis/necrosis .
  • Dose-response analysis : Test derivatives at 0.1–100 µM concentrations, with IC50_{50} calculations using nonlinear regression models .

Data Contradictions

Q. Q5. How can researchers resolve discrepancies in bioactivity data between structurally similar derivatives?

Methodological Answer:

  • Purity verification : Re-analyze compounds via HPLC to rule out impurities (e.g., unreacted starting materials) that may skew bioactivity .
  • Conformational analysis : Use molecular docking to assess binding affinity variations due to substituent orientation (e.g., morpholinyl ethyl vs. pyridinyl groups) .
  • Replicate studies : Repeat assays under standardized conditions (e.g., serum-free media, fixed incubation times) to minimize environmental variability .

Reaction Mechanisms

Q. Q6. What are plausible mechanisms for substitution reactions involving the morpholinyl ethyl group?

Methodological Answer:

  • Nucleophilic substitution : The morpholine nitrogen acts as a nucleophile, attacking electrophilic carbons (e.g., in alkyl halides or activated esters). For example, in analogs, morpholine reacts with chloroethyl intermediates to form the ethyl-linked substituent .
  • Cyclization : Intramolecular amide bond formation under acidic conditions drives pyrrolidone ring closure, as seen in succinic anhydride-based syntheses .
  • Side reactions : Competing pathways (e.g., over-alkylation) are mitigated by controlling stoichiometry and reaction time .

Safety and Handling

Q. Q7. What precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • Protective gear : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Morpholine derivatives may cause irritation .
  • Ventilation : Conduct reactions in fume hoods due to volatile byproducts (e.g., HCl gas during acyl chloride formation) .
  • Waste disposal : Neutralize acidic/basic waste before disposal, following institutional guidelines for organic solvents .

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